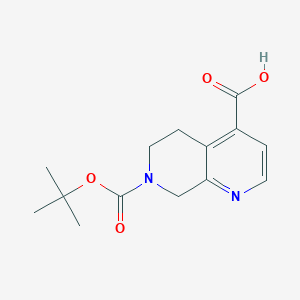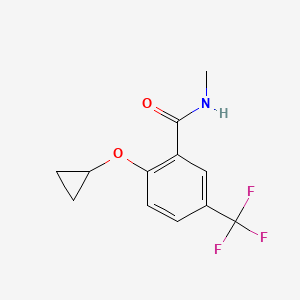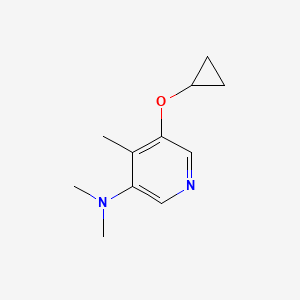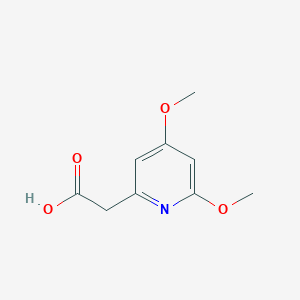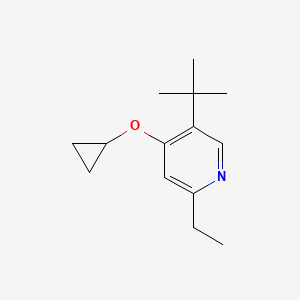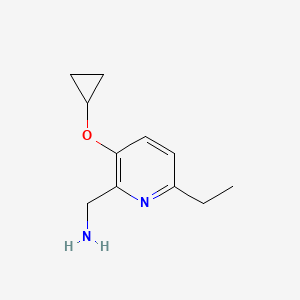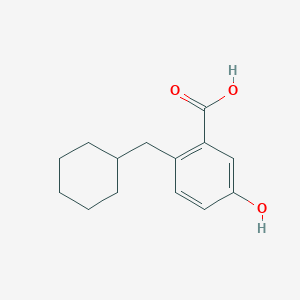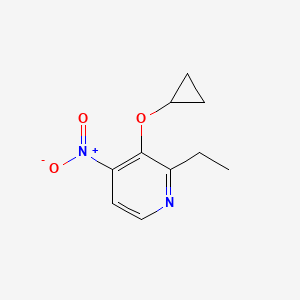
3-Cyclopropoxy-2-ethyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-ethyl-4-nitropyridine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is a derivative of nitropyridine, characterized by the presence of a cyclopropoxy group at the 3-position, an ethyl group at the 2-position, and a nitro group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine
Industrial Production Methods
Industrial production methods for nitropyridine derivatives often involve continuous flow synthesis to ensure safety and efficiency. For example, the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) in a continuous flow system can produce 4-nitropyridine N-oxide, which can then be further reacted to introduce the desired substituents .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-ethyl-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The cyclopropoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed
Reduction: 3-Cyclopropoxy-2-ethyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Cyclopropoxy-2-ethyl-4-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the cyclopropoxy and ethyl groups, making it less complex.
4-Nitropyridine: Similar nitro group position but different substituents.
2-Ethyl-4-nitropyridine: Lacks the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-2-ethyl-4-nitropyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group can enhance its reactivity and potential biological activity compared to simpler nitropyridine derivatives .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-4-nitropyridine |
InChI |
InChI=1S/C10H12N2O3/c1-2-8-10(15-7-3-4-7)9(12(13)14)5-6-11-8/h5-7H,2-4H2,1H3 |
InChI Key |
YHHGJJNZEKLVOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


